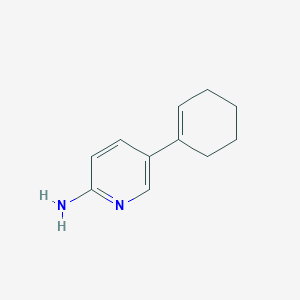
5-(Cyclohexen-1-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(Cyclohexen-1-yl)pyridin-2-amine is a derivative of pyridine, featuring a cyclohexenyl group attached to the nitrogen atom of the pyridine ring. This structure is indicative of a class of compounds that are often explored for their potential in various chemical reactions and biological activities. The papers provided discuss related compounds and their synthesis, structure, and potential applications, which can shed light on the characteristics of this compound.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including nucleophilic substitution and condensation reactions. For instance, cyclohexylamine reacts with a chloro-substituted pyrazole derivative to yield a product through nucleophilic substitution . Similarly, the synthesis of carbo-nucleoside analogues of pyrimidine involves the construction of the base on an amino group of an amino alcohol . These methods suggest possible pathways for synthesizing this compound, which may involve analogous nucleophilic substitution on a suitable pyridine precursor.
Molecular Structure Analysis
The molecular structure of compounds related to this compound is characterized by various intramolecular interactions and conformational features. For example, an intramolecular N-H...N hydrogen bond is observed in one of the synthesized pyrazole derivatives, and the molecules are linked by C-H...O hydrogen bonds to form sheets . X-ray crystallography confirms the cis-configuration of a synthesized uridine analogue and provides detailed geometric parameters . These findings suggest that this compound may also exhibit specific intramolecular interactions and a defined conformation that could be elucidated by similar analytical techniques.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to this compound is diverse. A formal [3 + 2] cycloaddition reaction involving ynamides and isoxazol-5-amines is catalyzed by AgNTf2, leading to functionalized pyrrole derivatives . This indicates that the pyridine and cyclohexenyl moieties in this compound could potentially participate in cycloaddition reactions, given the presence of suitable reaction partners and catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound can be inferred from their structural characteristics and synthesis outcomes. For example, the crystal structure of a pyrazolopyridine derivative synthesized under microwave irradiation reveals a coplanar structure, which could influence its physical properties such as solubility and melting point . Additionally, the cytotoxicity of novel amine derivatives against various cancer cell lines indicates potential biological properties that could also be relevant for this compound .
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Catalytic applications and organic synthesis advancements highlight the importance of nitrogen-containing heterocycles, like pyridine derivatives, in developing efficient, selective, and environmentally friendly chemical processes. For example, studies on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions emphasize the role of amines, including cyclohexyl amines, in facilitating these processes. These reactions are crucial for synthesizing complex organic molecules, indicating the potential utility of compounds such as 5-(Cyclohexen-1-yl)pyridin-2-amine in similar catalytic frameworks (M. Kantam et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-(cyclohexen-1-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYPLROKMSDVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2502137.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate](/img/structure/B2502138.png)
![Benzyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2502140.png)
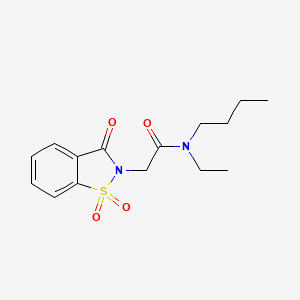
![7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2502143.png)
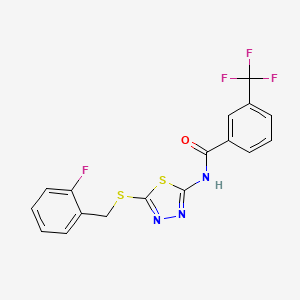
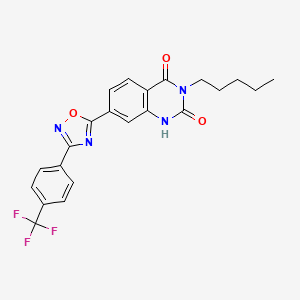
![N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2502147.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502149.png)
![7-(3-fluorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2502152.png)
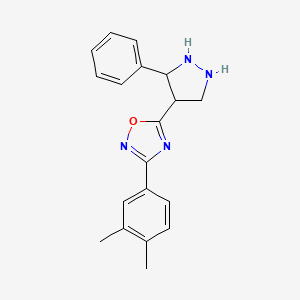

![(4As,8aS)-2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine;hydrochloride](/img/structure/B2502155.png)
![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2502157.png)